

## AZD-5991 off-target effects and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD-5991

Cat. No.: B1649328

Get Quote

### **AZD-5991 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity profile of **AZD-5991**.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD-5991?

**AZD-5991** is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] It acts as a BH3 mimetic, binding directly to Mcl-1 with sub-nanomolar affinity (Ki = 0.13 nM).[2] This binding prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak, leading to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death.[2]

Q2: How selective is **AZD-5991** for Mcl-1 compared to other Bcl-2 family proteins?

**AZD-5991** exhibits high selectivity for human Mcl-1. Its binding affinity is over 10,000-fold lower for other Bcl-2 family members.[1] Specifically, it has a greater than 5,000-fold selectivity over BCL-2 and over 8,000-fold selectivity over BCL-xL.[5]

Q3: What are the known off-target effects of **AZD-5991**?

### Troubleshooting & Optimization





In vitro screening of **AZD-5991** against a diverse panel of radioligand binding, enzyme, and functional and electrophysiological assays, including hERG and other cardiac ion channels, did not identify any significant off-target activities within 100-fold of its Mcl-1 IC50 ( $< 0.0031 \mu M$ ).[6] [7] This suggests that at therapeutic concentrations, direct off-target kinase inhibition is minimal.

Q4: What is the primary toxicity concern observed with AZD-5991 in clinical trials?

The most significant toxicity concern that emerged from the Phase 1 clinical trial (NCT03218683) was cardiotoxicity, specifically asymptomatic elevations of troponin I or T.[7][8] This dose-dependent toxicity was a major factor leading to the termination of the clinical trial.[9] [10] One patient experienced myocarditis.[10] The exact mechanism for this cardiotoxicity is not fully understood, but it is hypothesized to be related to the on-target inhibition of Mcl-1 in cardiomyocytes, which can disrupt mitochondrial dynamics and function.[6][7]

Q5: What were the most common adverse events reported in the Phase 1 clinical trial of **AZD-5991**?

The most frequently reported adverse events (AEs) in the Phase 1 study were primarily gastrointestinal.[6][8] These included:

- Diarrhea (59.0%)[6][8]
- Nausea (55.1%)[6][8]
- Vomiting (47.4%)[6][8]
- Hypokalemia (29.5%)[7]
- Fatigue (25.6%)[7]

Q6: Were there any treatment-related deaths in the clinical trial?

Yes, there were four deaths due to adverse events in the Phase 1 trial: cardiac arrest, sepsis, tumor lysis syndrome (TLS), and acute respiratory failure.[6][8] Of these, only the case of tumor lysis syndrome was considered to be related to **AZD-5991** treatment.[6][8]



### **Troubleshooting Guides**

Issue: Unexpected cytotoxicity in non-cancerous cell lines.

- Possible Cause: Mcl-1 is essential for the survival of various normal cell types. The observed cytotoxicity may be an on-target effect of Mcl-1 inhibition rather than an off-target effect.
- Troubleshooting Steps:
  - Confirm Mcl-1 Dependence: Perform western blotting or qPCR to confirm Mcl-1 expression levels in your cell line.
  - Rescue Experiment: Attempt to rescue the cells by overexpressing Mcl-1 to confirm that the cytotoxicity is Mcl-1 dependent.
  - Dose-Response Curve: Generate a detailed dose-response curve to determine the EC50 of AZD-5991 in your specific cell line and compare it to known sensitive and resistant lines.

Issue: Observing cardiac-related safety signals in preclinical in vivo models.

- Possible Cause: This is a known on-target toxicity of Mcl-1 inhibitors.
- Troubleshooting Steps:
  - Monitor Cardiac Biomarkers: Routinely monitor cardiac troponin levels in plasma samples from treated animals.
  - Cardiovascular Monitoring: Incorporate cardiovascular monitoring such as electrocardiography (ECG) and echocardiography into your in vivo study design.
  - Histopathological Analysis: Perform detailed histopathological examination of heart tissue at the end of the study to look for any signs of cardiac damage.

### **Data Presentation**

Table 1: In Vitro Potency and Selectivity of AZD-5991



| Target                         | Assay Type            | Potency (Ki)                    | Selectivity vs.<br>Mcl-1 | Reference |
|--------------------------------|-----------------------|---------------------------------|--------------------------|-----------|
| Human Mcl-1                    | Biochemical<br>(FRET) | < 1 nM                          | -                        | [1]       |
| Human Mcl-1                    | Cell-free assay       | 0.13 nM                         | -                        | [2]       |
| Other Bcl-2<br>Family Proteins | Binding Assays        | > 10,000-fold<br>lower affinity | >10,000x                 | [1]       |
| BCL-2                          | Not Specified         | > 5,000-fold<br>lower affinity  | >5,000x                  | [5]       |
| BCL-xL                         | Not Specified         | > 8,000-fold<br>lower affinity  | >8,000x                  | [5]       |

Table 2: Common Adverse Events (≥25%) in the Phase 1 Clinical Trial of AZD-5991

| Adverse Event       | Frequency     | Grade ≥3<br>Frequency | Reference |
|---------------------|---------------|-----------------------|-----------|
| Diarrhea            | 59.0%         | Not Specified         | [6][8]    |
| Nausea              | 55.1%         | Not Specified         | [6][8]    |
| Vomiting            | 47.4%         | Not Specified         | [6][8]    |
| Hypokalemia         | 29.5%         | Not Specified         | [7]       |
| Fatigue             | 25.6%         | Not Specified         | [7]       |
| Febrile Neutropenia | Not Specified | 17.9%                 | [7]       |
| Anemia              | Not Specified | 15.4%                 | [7]       |
| Sepsis              | Not Specified | 12.8%                 | [7]       |
| Pneumonia           | Not Specified | 7.7%                  | [7]       |

## **Experimental Protocols**



Protocol 1: Fluorescence Resonance Energy Transfer (FRET) Assay for Mcl-1 Inhibition

This protocol is a generalized procedure based on standard biochemical assays for proteinprotein interaction inhibitors.

- Reagents and Materials:
  - Recombinant human Mcl-1 protein
  - Fluorescently labeled BH3 peptide (e.g., Bim BH3) with a FRET donor (e.g., CyPet)
  - A quencher-labeled Mcl-1 binding partner with a FRET acceptor (e.g., YPet)
  - AZD-5991 at various concentrations
  - Assay buffer (e.g., PBS with 0.05% Tween-20)
  - 384-well microplates
  - Plate reader capable of measuring FRET signals
- Procedure:
  - 1. Prepare a dilution series of **AZD-5991** in assay buffer.
  - 2. Add a fixed concentration of recombinant Mcl-1 and the fluorescently labeled BH3 peptide to each well of the microplate.
  - Add the diluted AZD-5991 or vehicle control to the wells.
  - 4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
  - 5. Measure the FRET signal using a plate reader. The FRET signal will be high when the BH3 peptide is bound to Mcl-1 and low when displaced by **AZD-5991**.
  - 6. Plot the FRET signal against the logarithm of the **AZD-5991** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



#### Protocol 2: Annexin V Apoptosis Assay

This protocol is a standard method for detecting apoptosis in cell culture.

- · Reagents and Materials:
  - Cells of interest (e.g., hematological cancer cell lines)
  - AZD-5991 at various concentrations
  - Complete cell culture medium
  - Annexin V-FITC (or another fluorophore)
  - Propidium Iodide (PI) or another viability dye
  - Annexin V binding buffer
  - Flow cytometer
- Procedure:
  - 1. Seed cells in a multi-well plate and allow them to adhere overnight (if applicable).
  - 2. Treat the cells with a dilution series of **AZD-5991** or vehicle control for the desired time (e.g., 24 hours).
  - 3. Harvest the cells, including any floating cells, and wash them with cold PBS.
  - 4. Resuspend the cells in Annexin V binding buffer.
  - 5. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
  - 6. Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
  - 7. Quantify the percentage of apoptotic cells at each concentration of **AZD-5991** to determine the EC50.



### **Visualizations**

AZD-5991 On-Target Signaling Pathway



Click to download full resolution via product page



Caption: On-target signaling pathway of AZD-5991 leading to apoptosis.



#### Click to download full resolution via product page

Caption: A logical workflow for preclinical toxicity screening of AZD-5991.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of Phase I study of MCL-1 inhibition with AZD5991 in R/R hematologic malignancies | VJHemOnc [vjhemonc.com]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [AZD-5991 off-target effects and toxicity profile].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1649328#azd-5991-off-target-effects-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com